4'-Bromo-3,4-dimethoxy-1,1'-biphenyl
Overview
Description
4’-Bromo-3,4-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol . This compound is characterized by a biphenyl structure substituted with bromine and methoxy groups, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4’-Bromo-3,4-dimethoxy-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of 4’-Bromo-3,4-dimethoxy-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3,4-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them into alcohols.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biphenyl derivatives, while oxidation reactions produce aldehydes or acids .
Scientific Research Applications
4’-Bromo-3,4-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 4’-Bromo-3,4-dimethoxy-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological systems .
Comparison with Similar Compounds
4-Bromo-1,2-dimethoxybenzene: Similar structure but with different substitution pattern.
1-Bromo-3,3-dimethoxypropane: Another brominated compound with methoxy groups but different core structure.
Uniqueness: 4’-Bromo-3,4-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for synthesizing a variety of complex organic molecules .
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2-dimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFAGPLLYRBLOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290508 | |
Record name | 4′-Bromo-3,4-dimethoxy-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74447-70-4 | |
Record name | 4′-Bromo-3,4-dimethoxy-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74447-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Bromo-3,4-dimethoxy-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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